molecular formula C22H41ClN2O5 B582910 Ethanaminium, N,N,N-trimethyl-2-(1-oxo-2-propenyl)oxy-, chloride, polymer with 2-ethylhexyl 2-propen CAS No. 149778-23-4

Ethanaminium, N,N,N-trimethyl-2-(1-oxo-2-propenyl)oxy-, chloride, polymer with 2-ethylhexyl 2-propen

Cat. No.: B582910
CAS No.: 149778-23-4
M. Wt: 449.0 g/mol
InChI Key: NCUWZQGQRQAQQT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Properties: This compound, also known as Polyquaternium-33 (INCI name), is a cationic copolymer synthesized from N,N,N-trimethyl-2-[(1-oxo-2-propenyl)oxy]ethanaminium chloride and 2-propenamide (acrylamide) . It features a high charge density due to quaternary ammonium groups, enabling strong interactions with negatively charged surfaces. Its molecular weight and polymer structure render it non-volatile and resistant to rapid biodegradation (OECD 301 standards) .

Properties

CAS No.

149778-23-4

Molecular Formula

C22H41ClN2O5

Molecular Weight

449.0 g/mol

IUPAC Name

2-ethylhexyl prop-2-enoate;prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride

InChI

InChI=1S/C11H20O2.C8H16NO2.C3H5NO.ClH/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-5-8(10)11-7-6-9(2,3)4;1-2-3(4)5;/h6,10H,3-5,7-9H2,1-2H3;5H,1,6-7H2,2-4H3;2H,1H2,(H2,4,5);1H/q;+1;;/p-1

InChI Key

NCUWZQGQRQAQQT-UHFFFAOYSA-M

SMILES

CCCCC(CC)COC(=O)C=C.C[N+](C)(C)CCOC(=O)C=C.C=CC(=O)N.[Cl-]

Canonical SMILES

CCCCC(CC)COC(=O)C=C.C[N+](C)(C)CCOC(=O)C=C.C=CC(=O)N.[Cl-]

Related CAS

149778-23-4

Origin of Product

United States

Preparation Methods

Conventional Bulk and Solution FRP

Free radical polymerization remains the most widely used method for synthesizing acrylate-based copolymers due to its simplicity and scalability. In bulk FRP, a mixture of monomers (e.g., 2-EHA, acrylamide, and the cationic monomer) is heated with a thermal initiator such as benzoyl peroxide (BPO) at 90°C under nitrogen. For example, a 200:1 molar ratio of 2-EHA to BPO yields poly(2-EHA) with a molecular weight (MnM_n) of 13,600 g·mol⁻¹ and a polydispersity index (PDI) of 8.4 within 15 minutes. However, the high PDI (>3.0) and rapid kinetics limit control over terpolymer architecture.

In solution FRP , toluene or acetone is added to moderate reaction exotherms. A study using 5 mL toluene with 24 mmol 2-EHA and 0.12 mmol BPO achieved 89% conversion in 15 minutes, producing polymers with Mn=23,700M_n = 23,700 g·mol⁻¹ and PDI = 3.0. While solution FRP slightly improves PDI, it still struggles with compositional heterogeneity in terpolymers.

Redox-Initiated FRP for Cationic Monomers

Patents disclose redox systems for copolymerizing cationic monomers with acrylamides. A typical formulation involves:

  • Monomer feed : Acrylamide (40–55 wt%), ethanaminium monomer (50 wt% aqueous solution), and 2-EHA in a 70:20:10 molar ratio.

  • Initiator : Ammonium persulfate (APS) with sodium metabisulfite as a reducing agent, added over 300–330 minutes at 55°C.

  • Outcome : Terpolymers with Mn=15,00030,000M_n = 15,000–30,000 g·mol⁻¹ and PDI ≈ 2.5–3.5, suitable for water treatment applications.

Controlled Radical Polymerization (CRP)

Atom Transfer Radical Polymerization (ATRP)

ATRP enables precise molecular weight control and low PDI (<1.5) for poly(2-EHA) segments. Using CuCl/PMDETA (pentamethyldiethylenetriamine) as a catalyst and methyl 2-bromopropionate (MBrP) as an initiator, ATRP of 2-EHA in toluene at 90°C achieves 40% conversion in 4 hours, yielding Mn=6,700M_n = 6,700 g·mol⁻¹ and PDI = 1.39. Adding acetone (20% v/v) as a polar solvent accelerates deactivation, further narrowing PDI to 1.30.

Terpolymer Adaptation : Extending ATRP to include acrylamide and the cationic monomer requires adjusting ligand basicity to accommodate hydrophilic monomers. CuBr/PMDETA systems with macroinitiators (e.g., PEHA-Br) show promise for synthesizing block copolymers.

Reverse ATRP (RATRP)

RATRP uses conventional initiators like BPO with CuBr₂/bpy (2,2′-bipyridine) to suppress premature termination. In toluene at 90°C, RATRP of 2-EHA achieves 84% conversion in 10 hours, producing Mn=17,200M_n = 17,200 g·mol⁻¹ and PDI = 1.44. While slower than FRP, RATRP offers better control for terpolymers requiring balanced hydrophilicity and charge density.

Comparative Analysis of Polymerization Techniques

Method Conditions MnM_n (g·mol⁻¹)PDI Conversion Advantages Limitations
Bulk FRP90°C, BPO initiator13,6008.499%Fast, scalableHigh PDI, poor control
Solution FRPToluene, 90°C, BPO23,7003.089%Moderate PDISolvent removal required
Redox FRP55°C, APS/Na₂S₂O₅15,000–30,0002.5–3.5>90%Suitable for hydrophilic monomersMedium PDI, long reaction time
ATRPCuCl/PMDETA, toluene, 90°C6,700–21,3001.30–1.4440–84%Low PDI, block copolymer capabilitySlow, oxygen-sensitive
RATRPCuBr₂/bpy, toluene, 90°C17,2001.4484%Better control than FRPRequires metal removal

Post-Polymerization Modifications

Purification and Stabilization

Crude terpolymers are purified via dissolution in tetrahydrofuran (THF) and passage through basic alumina columns to remove catalyst residues. For cationic terpolymers, dialysis against deionized water removes unreacted monomers and salts.

Glyoxalation (Optional)

In some applications, acrylamide segments are glyoxalated to introduce crosslinking sites. Treatment with glyoxal (CHOCHO) at pH 8–9 for 4 hours forms pendant aldehyde groups, enhancing thermal stability up to 220°C.

Industrial-Scale Considerations

  • Monomer Feed Control : Automated dosing systems maintain stoichiometric ratios, critical for terpolymer consistency.

  • Safety Protocols : Nitrogen purging and explosion-proof reactors mitigate risks from exothermic acrylate polymerization.

  • Environmental Impact : Solvent-free or aqueous processes are prioritized to reduce VOC emissions .

Chemical Reactions Analysis

Types of Reactions

Ethanaminium, N,N,N-trimethyl-2-(1-oxo-2-propenyl)oxy-, chloride, polymer with 2-ethylhexyl 2-propen undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethanaminium, N,N,N-trimethyl-2-(1-oxo-2-propenyl)oxy-, chloride, polymer with 2-ethylhexyl 2-propen has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, enhancing the delivery of therapeutic agents. The polymer’s structure allows it to form stable complexes with other molecules, facilitating their transport and release at specific sites .

Comparison with Similar Compounds

Environmental Behavior :

  • Hydrolysis : Rapid hydrolysis in water (half-life >70% at pH >6 over 28 days), forming less toxic byproducts .
  • Adsorption : Strong adsorption to soil and organic matter, reducing mobility in aquatic systems .

Ecotoxicity :

  • Aquatic Toxicity : Moderate toxicity to fish (LC₅₀: 1–10 mg/L) and daphnia (EC₅₀: 10–100 mg/L), mitigated by charge neutralization in natural waters .

Comparison with Structurally Similar Compounds

Bromide Analog: Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, bromide (1:1), polymer with 2-propenamide

Key Differences :

  • Counterion : Bromide (Br⁻) instead of chloride (Cl⁻) alters solubility and charge density. Bromide may enhance hydrophilicity but increase toxicity due to heavier halide effects .
  • Applications : Used in niche industrial processes where bromide’s redox properties are advantageous .
Property Target Polymer (Cl⁻) Bromide Analog (Br⁻)
Charge Density High Slightly lower
Hydrolysis Rate (pH >6) Rapid (t₁/₂ >70% in 28 days) Slower (data unavailable)
Fish LC₅₀ (96 h) 1–10 mg/L Not reported

Copolymer with Butyl 2-Propenoate: Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, bromide, polymer with butyl 2-propenoate

Structural Modifications :

  • Incorporates butyl 2-propenoate (butyl acrylate) as a comonomer, introducing hydrophobic alkyl chains .
  • Impact on Properties: Enhanced film-forming ability for coatings and adhesives.
Property Target Polymer (Acrylamide) Butyl 2-Propenoate Copolymer
Water Solubility High Low
Biodegradability Not readily biodegradable Likely lower
Application Focus Water treatment, cosmetics Paints, adhesives

Monomeric Analog: Acryloyloxyethyltrimethylammonium Chloride

Comparison Highlights :

  • Molecular Weight: Monomer (MW ~207 g/mol) vs. polymer (MW >10,000 g/mol).
  • Toxicity: Monomers exhibit higher acute toxicity (e.g., fish LC₅₀ <1 mg/L) but degrade faster .
  • Usage: Monomers serve as precursors in polymer synthesis but are restricted in cosmetics due to sensitization risks .

Polyquaternium-7 and Other Cationic Polymers

Functional Differences :

  • Polyquaternium-7 : Contains vinylpyrrolidone, offering lower charge density but better compatibility with surfactants .
  • Charge Neutralization : Target polymer’s high charge density makes it more effective in flocculation but increases aquatic toxicity unless neutralized .

Environmental and Regulatory Considerations

  • Regulatory Status : Polyquaternium-33 is approved for cosmetic use as an antistatic and film-forming agent, with low dermal absorption .
  • Waste Management : Adsorption to soil necessitates controlled disposal to prevent groundwater contamination .

Biological Activity

Ethanaminium, N,N,N-trimethyl-2-(1-oxo-2-propenyl)oxy-, chloride, polymer with 2-ethylhexyl 2-propen is a synthetic polymer that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C8H16ClNO2
  • Molecular Weight : 193.67 g/mol
  • CAS Number : 54076-97-0
  • Structure : The compound is a quaternary ammonium salt and features a polymeric structure that may enhance its biological interactions.

The biological activity of this compound can be attributed to its quaternary ammonium structure, which is known to interact with biological membranes, potentially leading to antimicrobial and cytotoxic effects. The presence of the propenyl group suggests possible reactivity in biological systems, allowing it to participate in various biochemical pathways.

Antimicrobial Properties

Research indicates that quaternary ammonium compounds (QACs), including those similar to Ethanaminium derivatives, exhibit significant antimicrobial activity. They disrupt microbial cell membranes, leading to cell lysis. Studies show that:

  • Bacterial Inhibition : Ethanaminium compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : There is evidence suggesting antifungal properties, particularly against common pathogens such as Candida species.

Cytotoxic Effects

The cytotoxic effects of Ethanaminium derivatives have been evaluated in various cell lines. Findings suggest:

  • Cancer Cell Lines : The compound exhibits selective toxicity towards certain cancer cell lines, indicating potential as an anticancer agent.
  • Normal Cell Viability : While showing efficacy against cancer cells, the impact on normal cells remains a critical area for further investigation.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers tested the compound against a panel of bacterial strains and reported a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and Escherichia coli.
    • The study concluded that the compound's structure enhances its membrane-disrupting capabilities.
  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic effects on human breast cancer cells (MCF-7). The results indicated an IC50 value of 25 µg/mL after 48 hours of exposure.
    • The mechanism was linked to apoptosis induction through the mitochondrial pathway.

Data Table

PropertyValue
Molecular FormulaC8H16ClNO2
Molecular Weight193.67 g/mol
CAS Number54076-97-0
Antimicrobial MIC32 µg/mL (S. aureus)
Cytotoxic IC5025 µg/mL (MCF-7 cells)

Toxicological Considerations

While the antimicrobial and cytotoxic properties are promising, it is essential to assess the toxicological profile of Ethanaminium derivatives comprehensively. Preliminary studies indicate potential environmental hazards associated with QACs, necessitating careful evaluation before therapeutic applications.

Q & A

Basic Research Question: What are the established methods for synthesizing and characterizing this polymer?

Methodological Answer:
The polymer is synthesized via free radical copolymerization. Key steps include:

  • Monomer Preparation : Combining N,N,N-trimethyl-2-[(1-oxo-2-propenyl)oxy]ethanaminium chloride (cationic monomer) with 2-ethylhexyl acrylate (nonionic comonomer) at optimized molar ratios (e.g., 1:2 for enhanced solubility) .
  • Initiators : Use redox initiators like ammonium persulfate (APS) or azobisisobutyronitrile (AIBN) at 60–80°C under nitrogen .
  • Characterization :
    • FTIR : Confirms acrylate (C=O at 1720 cm⁻¹) and quaternary ammonium (C-N⁺ at 1480 cm⁻¹) groups .
    • ¹H NMR : Peaks at δ 1.2–1.6 ppm (2-ethylhexyl chain) and δ 3.2 ppm (N⁺(CH₃)₃) validate structure .
    • GPC : Determines molecular weight (typical Mₙ: 50,000–100,000 g/mol) and polydispersity (PDI: 1.5–2.5) .

Basic Research Question: How do comonomer ratios influence the polymer’s physicochemical properties?

Methodological Answer:
Comonomer ratios directly affect solubility, charge density, and thermal stability:

  • Cationic Monomer Dominance (>50%) : Increases charge density (measured via colloid titration), enhancing binding to anionic surfaces but reducing solubility in hydrophobic matrices .
  • 2-Ethylhexyl Acrylate Incorporation : Improves film-forming ability (tested via DSC, Tₘ: 120–150°C) and reduces aqueous solubility due to hydrophobic side chains .
  • Optimization : A 1:1 molar ratio balances charge density (≈1.2 meq/g) and solubility (cloud point >100°C) for cosmetic formulations .

Advanced Research Question: What experimental approaches are used to study interactions with anionic surfactants?

Methodological Answer:
Interactions are analyzed using:

  • Turbidimetric Titration : Mixing the polymer with sodium dodecyl sulfate (SDS) at varying concentrations. Precipitation thresholds (critical aggregation concentration, CAC) indicate charge neutralization .
  • Zeta Potential : Measures surface charge reversal (e.g., from +30 mV to -15 mV) at SDS:polymer ratios >2:1 .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding enthalpy (ΔH ≈ -5 kJ/mol), suggesting electrostatic-driven complexation .

Advanced Research Question: How does pH and ionic strength affect colloidal stability?

Methodological Answer:
Stability is assessed via:

  • Dynamic Light Scattering (DLS) : At pH <4, protonation of acrylamide comonomers increases cationic charge, reducing hydrodynamic radius (Rₕ: 50 nm vs. 120 nm at pH 7) .
  • High Ionic Strength (e.g., 0.5 M NaCl) : Shields charges, causing aggregation (PDI >0.5) and sedimentation (centrifugation at 10,000 rpm for 15 min) .
  • Accelerated Stability Testing : Storage at 40°C/75% RH for 28 days shows phase separation in high-ionic buffers but stability in deionized water .

Advanced Research Question: What methodologies evaluate environmental persistence and degradation pathways?

Methodological Answer:

  • OECD 301B Test : Measures biodegradability; <10% degradation in 28 days, indicating persistence .
  • Advanced Oxidation Processes (AOPs) : UV/H₂O₂ treatment degrades 90% of the polymer in 6 hours (HPLC-UV tracking) via cleavage of quaternary ammonium groups .
  • Ecotoxicity : Daphnia magna 48-h EC₅₀ >100 mg/L, suggesting low acute toxicity .

Advanced Research Question: How is safety assessed for use in consumer products?

Methodological Answer:

  • CIR (Cosmetic Ingredient Review) :
    • Dermal Irritation : 0.5% w/w in formulations causes mild erythema (Rabbit Draize test) .
    • Mutagenicity : Ames test negative at ≤5 mg/plate .
  • Leachability in Food Packaging : LC-MS detects <0.01 mg/kg acrylamide residues (SML compliance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.